Gatifloxacin-d4

Description

Properties

IUPAC Name |

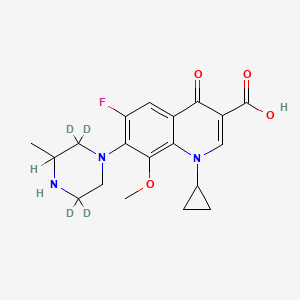

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOMFCQGDBHNK-CNVQUGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721474 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190043-25-4 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gatifloxacin-d4

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthetic pathways and analytical characterization of Gatifloxacin-d4, an isotopically labeled version of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This guide is intended for professionals in pharmaceutical research and development who require a stable, labeled internal standard for pharmacokinetic (PK), bioequivalence, or metabolic studies.

While specific detailed protocols for the synthesis of this compound are not extensively published, this guide outlines a robust and logical synthetic strategy based on established chemical principles and published syntheses of Gatifloxacin and other deuterated compounds. The characterization methods described are standard analytical techniques for confirming the identity, purity, and isotopic enrichment of the final product.

Physicochemical Properties

This compound is structurally identical to Gatifloxacin, with the exception of four hydrogen atoms on the 3-methylpiperazine moiety being replaced by deuterium atoms. This substitution provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

| Property | Value | Reference |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | [1][2] |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [3] |

| Molecular Weight | 379.42 g/mol | [2][3] |

| Monoisotopic Mass | 379.18454134 Da | |

| Unlabeled CAS No. | 112811-59-3 | |

| Labeled CAS No. | 1190043-25-4 |

Proposed Synthesis of this compound

The most logical synthetic route to this compound involves a condensation reaction between the stable quinolone core and a deuterated 2-methylpiperazine side chain. This approach ensures precise placement of the deuterium labels. The overall workflow is a two-part process: synthesis of the deuterated intermediate followed by the final coupling reaction.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of the Quinolone Core

The synthesis of the Gatifloxacin quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, is well-documented in the literature. This intermediate is typically prepared through a multi-step process starting from substituted benzoic acids, followed by condensation, cyclization, and hydrolysis reactions. For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established methods.

Experimental Protocol: Proposed Synthesis of 2-Methylpiperazine-d4

The synthesis of the deuterated intermediate is critical. While several methods exist for synthesizing 2-methylpiperazine, a deuterated version can be prepared via reductive amination of a suitable precursor with a deuterium source.

Objective: To synthesize 2-methylpiperazine-d4 from ethylenediamine and a deuterated propylene glycol equivalent.

Materials:

-

Ethylenediamine

-

1,2-Propanediol-1,1,2-d3 (or similar deuterated precursor)

-

Promoted copper catalyst

-

Hydrogen gas (for reduction/cyclization)

-

Solvent (e.g., Methanol or Ethanol)

-

Standard glassware for high-pressure reactions

Procedure:

-

In a high-pressure reactor, charge the vessel with ethylenediamine, the deuterated propanediol precursor, a suitable catalyst (e.g., promoted copper catalyst), and a solvent like methanol.

-

Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas.

-

Heat the reaction mixture to a specified temperature (e.g., 150-200°C) and maintain pressure for several hours to facilitate the cyclo-condensation reaction.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing 2-methylpiperazine-d4, is then purified using distillation under reduced pressure to isolate the final product.

Experimental Protocol: Final Condensation Step

This final step involves the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone core by the deuterated piperazine.

Objective: To synthesize this compound by condensing the quinolone core with 2-methylpiperazine-d4.

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent)

-

2-methylpiperazine-d4 (2.1 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile or Toluene (for precipitation/washing)

-

Nitrogen gas atmosphere

Procedure:

-

Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2.1 equivalents of 2-methylpiperazine-d4 in DMSO in a reaction flask under a nitrogen atmosphere.

-

Heat the reaction mixture to approximately 55°C and maintain this temperature with stirring for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature or below (e.g., 5°C) to induce precipitation of the product. An anti-solvent like water, acetonitrile, or toluene can be added to facilitate this process.

-

Hold the slurry at a low temperature for several hours to maximize yield.

-

Filter the precipitate under vacuum, wash with a cold solvent (e.g., acetonitrile), and dry the solid under vacuum to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis, determine the purity, and verify the isotopic incorporation of this compound.

Caption: Analytical workflow for this compound characterization.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining the level of isotopic enrichment.

Protocol:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 10-100 ng/mL.

-

Expected Results: The precursor ion [M+H]⁺ should be observed at m/z ≈ 380.2. A comparison with the non-deuterated Gatifloxacin standard (m/z ≈ 376.2) confirms the incorporation of four deuterium atoms. The absence of a significant peak at m/z 376.2 in the deuterated sample indicates high isotopic purity.

| Compound | Theoretical [M+H]⁺ (m/z) | Key Observation |

| Gatifloxacin | ~376.17 | Parent compound mass. |

| This compound | ~380.19 | +4 Da mass shift confirms deuteration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and verifies the exact location of the deuterium labels.

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable deuterated solvent.

-

Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

-

Expected Results:

-

¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the four protons on the piperazine ring at the C2 and C5 positions. All other signals (e.g., cyclopropyl, aromatic, methoxy, and methyl protons) should remain consistent with the Gatifloxacin spectrum.

-

¹³C NMR: The signals for the deuterated carbons (C2 and C5 of the piperazine ring) will appear as multiplets (typically triplets due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated spectrum.

-

¹⁹F NMR: A single signal is expected, confirming the presence of the fluorine atom on the quinolone ring.

-

| Nucleus | Gatifloxacin | This compound (Expected) |

| ¹H | Signals present for protons at piperazine C2 & C5 positions. | Signals for C2-H₂ and C5-H₂ are absent or greatly diminished. |

| ¹³C | Singlet signals for carbons at piperazine C2 & C5 positions. | Triplet signals (due to C-D coupling) for C2 & C5 carbons. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound and to separate it from any starting materials or side products.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection: UV at 293 nm.

-

Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks. A purity of >95% is typically required for use as an analytical standard.

| HPLC Parameter | Recommended Conditions |

| Mobile Phase | Acetonitrile : 0.02 M Disodium Hydrogen Phosphate Buffer (pH 3.3) (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | Ambient (25 ± 2 °C) |

| Expected Retention Time | ~2.7 minutes (may vary slightly from non-deuterated standard) |

References

Gatifloxacin-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Physical and Chemical Properties

This compound is a synthetic antibacterial agent. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | [1][2][3] |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [1] |

| Molecular Weight | 379.4 g/mol | [2] |

| Monoisotopic Mass | 379.18454134 Da | |

| CAS Number | 1190043-25-4 | |

| Appearance | White to Off-White Solid/Powder | |

| Storage Temperature | Refrigerator, -20°C | |

| Purity | >95% (HPLC) |

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the identification and quantification of this compound.

Table 2: Spectroscopic and Chromatographic Data Summary

| Analysis | Expected Data/Properties |

| ¹H NMR | Signals corresponding to the non-deuterated protons of the Gatifloxacin structure. The deuteration at the piperazine ring will result in the absence of corresponding proton signals. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the this compound structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns will be indicative of the deuterated structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the functional groups present in the molecule, such as C=O, C-F, C-N, and O-H (from the carboxylic acid). |

| High-Performance Liquid Chromatography (HPLC) | A specific retention time under defined chromatographic conditions, allowing for separation and quantification. |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The binding of Gatifloxacin to the A subunit of DNA gyrase prevents the resealing of the DNA strand, leading to the cessation of DNA replication and ultimately bacterial cell death. Similarly, it binds to the B subunit of topoisomerase IV, which is vital for the separation of interlinked daughter chromosomes during cell division.

Caption: Mechanism of action of Gatifloxacin.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of this compound. These are based on standard methods for fluoroquinolone analysis and should be optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer (e.g., phosphate buffer) to adjust pH.

Procedure:

-

Mobile Phase Preparation: A common mobile phase for fluoroquinolone analysis consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for complex matrices to clean up the sample.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 10-20 µL.

-

Column temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detection at a wavelength of approximately 293 nm.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable acid or base for solubilization).

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. The absence of proton signals in the deuterated positions of the piperazine ring will be a key indicator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer (e.g., LC-MS/MS, Q-TOF).

Procedure:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for fluoroquinolones.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.

-

Data Analysis: The molecular ion should correspond to the calculated mass of this compound. The fragmentation pattern will provide structural information and confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum over the appropriate wavelength range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols for its analysis. The provided data and methodologies are intended to support further research and development activities involving this important analytical standard. For specific applications, optimization of the described protocols is recommended.

References

Gatifloxacin-d4: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

Core Compound Specifications

This compound is primarily employed as an internal standard in quantitative bioanalytical assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS). Its physical and chemical properties are crucial for accurate and reproducible experimental outcomes.

| Property | Value | Citations |

| Chemical Formula | C₁₉H₁₈D₄FN₃O₄ | [1][2][3] |

| Molecular Weight | 379.42 g/mol | [1][2] |

| Monoisotopic Mass | 379.1845 u | |

| CAS Number | 1190043-25-4 | |

| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid |

The Role of this compound in Analytical Chemistry

This compound serves as an ideal internal standard for the quantification of gatifloxacin in biological matrices such as plasma and ocular biofluids. The inclusion of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the parent compound, Gatifloxacin. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer, without significantly altering the chemical properties and chromatographic retention time. This ensures that any variability during sample preparation and analysis affects both the analyte and the standard equally, leading to more accurate and precise quantification.

Experimental Workflow: Quantification of Gatifloxacin in Biological Samples

The following diagram outlines a typical experimental workflow for the quantification of Gatifloxacin in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.

References

Decoding the Gatifloxacin-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a chemical substance. This guide provides an in-depth explanation of a typical CoA for Gatifloxacin-d4, a deuterated internal standard used in pharmacokinetic and bioanalytical studies of the fluoroquinolone antibiotic, Gatifloxacin. Understanding the data presented and the underlying experimental methods is paramount for ensuring the accuracy and reliability of research outcomes.

Overview of this compound

This compound is a stable, isotopically labeled version of Gatifloxacin.[1][2] It is primarily used as an internal standard in quantitative analysis by mass spectrometry, allowing for precise measurement of Gatifloxacin in complex biological matrices. The deuterium labels (d4) give it a higher molecular weight than the parent drug, enabling its differentiation in mass-based analytical techniques.

Chemical Structure:

-

Gatifloxacin: C₁₉H₂₂FN₃O₄, Molecular Weight: 375.39 g/mol [3]

-

This compound: C₁₉H₁₈D₄FN₃O₄, Molecular Weight: 379.42 g/mol [1]

Interpreting the Certificate of Analysis: Key Quantitative Data

The CoA provides a summary of the analytical tests performed on a specific batch of this compound. The following tables summarize the typical quantitative data found.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms[3] |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | Conforms |

| Molecular Weight | 379.42 | Conforms |

| Melting Point | 182-185 °C | 183 °C |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by LCMS) | HPLC-MS | ≥ 98.0% | 99.69% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Assay (as is) | HPLC | 95.0% - 105.0% | 99.5% |

Detailed Experimental Protocols

The accuracy of the data presented in a CoA is contingent upon the rigorous execution of validated analytical methods. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their concentration (assay).

-

Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention time). A detector measures the components as they elute.

-

Instrumentation: A standard HPLC system with a UV detector is typically used.

-

Experimental Conditions:

-

Column: Reversed-phase C18 column (e.g., SUPELCO 516 C-18-DB, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer and an organic solvent is common. For example, a mobile phase consisting of a disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 293 nm.

-

Temperature: Ambient room temperature (approximately 25 ± 2 °C).

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard Preparation: A known concentration of this compound reference standard is prepared in the mobile phase.

-

Sample Preparation: The this compound batch being tested is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Calculation: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both identification and purity assessment.

-

Principle: After separation by HPLC as described above, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the analyte and any impurities.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Experimental Conditions:

-

LC Conditions: Similar to the HPLC method described above. An alternative mobile phase could be 0.2% formic acid in water and methanol.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis, enhancing sensitivity and selectivity.

-

-

Procedure:

-

The sample is analyzed by LC-MS.

-

The resulting mass spectrum is examined for the presence of the parent ion corresponding to the molecular weight of this compound.

-

The purity is confirmed by ensuring the primary peak in the chromatogram corresponds to the correct mass, and any other peaks are identified and quantified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb and re-emit this radiation at specific frequencies. The resulting spectrum provides a map of the hydrogen atoms in the molecule, confirming its structure.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A small amount of the this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The ¹H NMR spectrum is acquired.

-

The spectrum is compared to that of a non-deuterated Gatifloxacin standard and known spectral data. The absence of signals at the positions where deuterium has been substituted confirms the isotopic labeling.

-

Visualizing Analytical Workflows

Diagrams can help clarify the logical flow of the analytical processes used to generate the CoA data.

References

Understanding Gatifloxacin-d4 stability and storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Gatifloxacin-d4. The information presented is primarily based on studies conducted on Gatifloxacin, the non-deuterated form of the molecule. It is scientifically reasonable to assume that the stability profile and degradation pathways of this compound are analogous to those of Gatifloxacin, as the deuterium labeling is unlikely to significantly alter its chemical reactivity. This guide is intended to assist researchers in ensuring the integrity and reliability of this compound in experimental settings.

Overview of this compound Stability

This compound, a deuterated analog of the fourth-generation fluoroquinolone antibiotic Gatifloxacin, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. Understanding these degradation patterns is crucial for maintaining the compound's purity, potency, and safety during research and development.

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended for maintaining its stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at controlled room temperature (20°C to 25°C or 68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, some suppliers recommend -20°C. | Prevents thermal degradation. Avoid freezing aqueous solutions. |

| Light | Protect from light.[2][3] | Gatifloxacin is susceptible to photodegradation. |

| Humidity | Store in a dry place. | Minimizes hydrolysis. |

| Atmosphere | For solutions, storage under an inert atmosphere (e.g., nitrogen) can be beneficial. | Reduces oxidative degradation. |

Forced Degradation Studies of Gatifloxacin

Forced degradation studies are instrumental in identifying potential degradation products and pathways. The following table summarizes the results from forced degradation studies performed on Gatifloxacin, which provide insights into the stability of this compound under various stress conditions.

| Stress Condition | Reagent and Conditions | Observation |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation observed. |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation observed. |

| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 hours | Significant degradation observed. |

| Thermal Degradation | 80°C for 48 hours | Degradation observed. |

| Photolytic Degradation | Exposure to UV light (254 nm) and cool fluorescent light | Degradation observed. |

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometer at an appropriate wavelength (e.g., 293 nm). |

| Temperature | Ambient or controlled column temperature. |

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness to ensure reliable results.

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Study

Caption: Workflow for a typical forced degradation study of this compound.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 80°C for 2 hours.

-

Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 80°C for 2 hours.

-

Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and heat at 80°C for 2 hours.

-

Thermal Degradation: Keep the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool fluorescent light for a specified duration.

-

-

Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

-

HPLC Analysis: Inject the prepared samples into the validated stability-indicating HPLC system.

-

Data Analysis: Analyze the chromatograms to determine the percentage of degradation and to identify and quantify any degradation products.

Degradation Pathways

Based on the identified degradation products from forced degradation studies of Gatifloxacin, the following degradation pathways can be proposed.

Proposed Degradation Pathways of Gatifloxacin

Caption: Proposed major degradation pathways for Gatifloxacin.

The primary sites of degradation on the Gatifloxacin molecule are the carboxylic acid group (leading to decarboxylation), the fluorine atom at the C6 position (leading to defluorination), and the piperazine ring (susceptible to oxidation and N-dealkylation).

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. By adhering to the recommended storage conditions and utilizing validated analytical methods, researchers can ensure the integrity of the compound. The information on forced degradation and potential degradation pathways provided in this guide serves as a valuable resource for designing stability studies and for the interpretation of analytical data. While the data presented is primarily for Gatifloxacin, it provides a strong and scientifically sound foundation for handling and studying this compound.

References

- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]

Gatifloxacin-d4 (CAS: 1190043-25-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gatifloxacin-d4 (CAS: 1190043-25-4), a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource, detailing its chemical and physical properties, its primary application as an internal standard in analytical methodologies, and the fundamental mechanism of action of its parent compound.

Core Compound Information

This compound is a stable, isotopically labeled version of Gatifloxacin, where four hydrogen atoms on the methylpiperazinyl group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its use as an ideal internal standard in mass spectrometry-based quantification of Gatifloxacin in various biological matrices. Its primary utility lies in pharmacokinetic, bioequivalence, and metabolism studies where precise and accurate measurement of the active drug substance is critical.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its properties.

| Property | Value | Source |

| CAS Number | 1190043-25-4 | [1][2] |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [3] |

| Molecular Weight | 379.42 g/mol | [2][3] |

| Exact Mass | 379.18454134 Da | |

| Appearance | White to Off-White Solid/Powder | |

| Melting Point | 175-177°C | |

| LogP | 2.37420 | |

| Polar Surface Area (PSA) | 83.80 Ų | |

| Storage Temperature | Refrigerator, -20°C |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Gatifloxacin, the non-deuterated parent compound, exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

-

Topoisomerase IV: This enzyme plays a critical role in the segregation of newly replicated daughter chromosomes. Gatifloxacin inhibits the B subunit of topoisomerase IV, preventing the decatenation of interlinked chromosomes. This disruption of chromosomal segregation also contributes to the bactericidal activity of the drug.

The dual-targeting mechanism of fourth-generation fluoroquinolones like Gatifloxacin is thought to reduce the likelihood of the development of bacterial resistance.

Experimental Protocols: Quantification of Gatifloxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantitative analysis of Gatifloxacin in human plasma, a common application for this compound. This method is based on techniques described in the literature for Gatifloxacin analysis.

Materials and Reagents

-

Gatifloxacin analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

-

Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 200 µL of human plasma, add 20 µL of the this compound working solution. For calibration standards, add 20 µL of the respective Gatifloxacin working solution. For quality control (QC) samples, spike with known concentrations of Gatifloxacin.

-

Precipitation: Add 600 µL of acidified water to each sample, vortex, and centrifuge.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of Gatifloxacin from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Gatifloxacin: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. (Note: The precursor ion for this compound will be higher than that of Gatifloxacin due to the deuterium labeling).

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Gatifloxacin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Gatifloxacin. Its use as an internal standard ensures the reliability and accuracy of analytical data, which is fundamental for the successful progression of preclinical and clinical studies. This guide provides the core technical information required to effectively utilize this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for Gatifloxacin-d4 as an Internal Standard in LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

This document provides a detailed application note and protocol for the quantification of gatifloxacin in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Principle

The method involves the extraction of gatifloxacin and the internal standard, this compound, from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of gatifloxacin in the sample is determined by calculating the ratio of the peak area of gatifloxacin to that of the known concentration of this compound.

Materials and Reagents

-

Analytes: Gatifloxacin, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological matrix)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of Gatifloxacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

-

Calibration Curve Standards: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Agilent Zorbax SB-C8 (4.6 x 50 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry (MS)

| Parameter | Condition |

| Mass Spectrometer | Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gatifloxacin | 376.2 | 261.2 |

| This compound | 380.2 | 261.2 |

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for the determination of gatifloxacin.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Gatifloxacin | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| 3 (Low) | < 10% | ± 15% | < 10% | ± 15% |

| 300 (Medium) | < 10% | ± 15% | < 10% | ± 15% |

| 800 (High) | < 10% | ± 15% | < 10% | ± 15% |

Table 3: Recovery

| Analyte | Low QC (3 ng/mL) | Medium QC (300 ng/mL) | High QC (800 ng/mL) |

| Gatifloxacin | > 85% | > 85% | > 85% |

| This compound | > 85% | > 85% | > 85% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Gatifloxacin.

Caption: Logical relationship in internal standard-based quantification.

Application Notes and Protocols for the Use of Gatifloxacin-d4 in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, offering high accuracy and precision by correcting for variability in sample processing and instrument response.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the pharmacokinetic analysis of Gatifloxacin.

Principle of Deuterium Labeling in Pharmacokinetic Studies

Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification. This compound is chemically identical to Gatifloxacin, but with four deuterium atoms replacing hydrogen atoms on the piperazine ring.[3] This mass difference allows the mass spectrometer to distinguish between the analyte (Gatifloxacin) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2][4] This co-elution and similar behavior minimize experimental variability, leading to highly reliable quantification.

Pharmacokinetic Profile of Gatifloxacin

Gatifloxacin exhibits predictable pharmacokinetics. It is well-absorbed orally with a high bioavailability of approximately 96%. The drug is widely distributed throughout the body with a low protein binding of about 20%. A key feature of Gatifloxacin is its limited metabolism in humans; it does not significantly interact with the cytochrome P450 enzyme system. Consequently, the majority of the drug is excreted unchanged in the urine.

The primary pharmacokinetic parameters for a single 400 mg oral dose of Gatifloxacin in healthy adults are summarized in the table below.

| Parameter | Mean Value | Standard Deviation | Units | Reference |

| Cmax | 3.6 | 0.7 | µg/mL | |

| Tmax | 1.55 | 0.75 | h | |

| AUC(0-∞) | 32.45 | 4.65 | µg·h/mL | |

| Half-life (t½) | 7-8 | - | h | |

| Urinary Recovery | 83.5 | 7 | % |

Experimental Protocols

In Vivo Pharmacokinetic Study Design (Rodent Model)

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Gatifloxacin following oral administration.

Materials:

-

Gatifloxacin

-

This compound (as internal standard)

-

Male Sprague-Dawley rats (250-300 g)

-

Oral gavage needles

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.

-

Dosing:

-

Prepare a dosing solution of Gatifloxacin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of Gatifloxacin (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes.

-

-

Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Gatifloxacin in Plasma

This protocol describes the quantification of Gatifloxacin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents:

-

Plasma samples from the PK study

-

Gatifloxacin and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

a. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Gatifloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution to create a calibration curve (e.g., 1-2000 ng/mL).

-

Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).

-

Prepare calibration standards and QCs by spiking the appropriate working standard solutions into blank plasma.

b. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm)

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.65 mL/min

-

Gradient: Isocratic or a suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 261.1 | 25 |

| This compound | 380.2 | 265.1 | 25 |

d. Data Analysis:

-

Integrate the peak areas for Gatifloxacin and this compound.

-

Calculate the peak area ratio of Gatifloxacin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Gatifloxacin in the unknown samples and QCs using the regression equation from the calibration curve.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate the PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.

Visualizations

Caption: ADME pathway of Gatifloxacin.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Gatifloxacin and Interaction with an Antacid Containing Aluminum and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Gatifloxacin in biological matrices, primarily human plasma, using a stable isotope-labeled internal standard, Gatifloxacin-d4. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring the highest accuracy and precision.[1][2]

This application note details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated performance characteristics of the method.

Experimental Protocols

Materials and Reagents

-

Gatifloxacin analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Working Solutions

2.3.1. Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 1 mg of Gatifloxacin and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up the volume to the mark. These are the primary stock solutions.

2.3.2. Intermediate and Working Standard Solutions

-

Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

-

Prepare a working solution of the this compound internal standard at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

2.4.1. Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

2.4.2. Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner extract, which can reduce matrix effects.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma sample, add 50 µL of the 100 ng/mL this compound internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an appropriate volume into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A starting point could be 5% B, increasing to 95% B over a few minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 30 - 40 °C

2.5.2. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for Gatifloxacin and this compound are monitored. Based on literature for Gatifloxacin and the principles of deuterated standards, the following transitions are recommended[3]:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gatifloxacin | 376.2 | 332.2 |

| This compound | 380.2 | 336.2 |

Note: The MRM transitions for this compound are predicted based on the addition of 4 Daltons to the precursor and the corresponding fragment ion. These should be confirmed by direct infusion of the this compound standard into the mass spectrometer during method development.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for Gatifloxacin analysis.[3][4]

Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Gatifloxacin | 1.0 - 1000 | > 0.99 |

Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 3.0 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Gatifloxacin | Protein Precipitation | > 85 |

| Gatifloxacin | Solid-Phase Extraction | > 90 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of Gatifloxacin in biological matrices. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Gatifloxacin. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

- 1. First liquid chromatography method for the simultaneous determination of levofloxacin, pazufloxacin, gatifloxacin, moxifloxacin and trovafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]

- 3. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gatifloxacin in various matrices, employing the stable isotope-labeled Gatifloxacin-d4 as an internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. This method is suitable for a range of applications, including pharmacokinetic studies, formulation analysis, and quality control.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of Gatifloxacin in biological and pharmaceutical samples is crucial for drug development and clinical monitoring. The use of an internal standard is paramount in chromatographic analysis to correct for potential sample loss during preparation and instrumental variability. A stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, leading to more accurate and precise results. This document provides a comprehensive protocol for the development and validation of an HPLC method for Gatifloxacin using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Gatifloxacin reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Disodium hydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (Milli-Q or equivalent)

-

Biological matrix (e.g., human plasma, urine) or pharmaceutical dosage form

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse C18, 250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | 0.02 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[2] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 ± 2 °C) |

| Detection | UV at 293 nm |

| Internal Standard | This compound |

Standard and Sample Preparation

Preparation of Standard Stock Solutions:

-

Prepare a stock solution of Gatifloxacin (1 mg/mL) by dissolving the appropriate amount of the reference standard in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount of the internal standard in methanol.

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the Gatifloxacin stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 4 µg/mL to 40 µg/mL.

-

Spike each working standard solution with a constant concentration of this compound internal standard.

Sample Preparation (from Human Plasma):

-

To 500 µL of human plasma, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding an appropriate volume of acetonitrile or by using a centrifugal filter device.

-

Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

-

Collect the supernatant, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters is presented below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 4 - 40 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | Intra-day: ≤ 2.77%; Inter-day: ≤ 4.59% |

| Accuracy (% Recovery) | 99.91% |

| Limit of Detection (LOD) | 1 µg/mL |

| Limit of Quantification (LOQ) | 3 µg/mL |

| Specificity | No interference from endogenous components or common excipients. |

| Robustness | The method was found to be robust with minor variations in flow rate, mobile phase composition, and pH. |

Visualizations

Caption: Experimental workflow for the HPLC analysis of Gatifloxacin.

Caption: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise tool for the quantification of Gatifloxacin. The detailed protocol and validation data demonstrate its suitability for routine analysis in research and quality control laboratories. The use of a stable isotope-labeled internal standard significantly enhances the robustness and reliability of the analytical results.

References

- 1. idk.org.rs [idk.org.rs]

- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma using Gatifloxacin-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Gatifloxacin in human plasma using a stable isotope-labeled internal standard, Gatifloxacin-d4. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing high sensitivity, specificity, and throughput. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Gatifloxacin.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for clinical monitoring to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results. This protocol provides a comprehensive guide for the determination of Gatifloxacin in human plasma.

Experimental

Materials and Reagents

-

Gatifloxacin analytical standard

-

This compound (internal standard, IS)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Gatifloxacin and this compound standards and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation Protocol

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples (add 20 µL of 50:50 acetonitrile:water instead).

-

For the calibration curve, add the appropriate volume of Gatifloxacin working standard solution to blank plasma.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions and Parameters

The following MRM transitions and collision energies should be optimized for the specific instrument used. The values provided below are typical starting points.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 332.2 | 0.1 | 30 | 20 |

| 376.2 | 261.1 | 0.1 | 30 | 35 | |

| This compound (IS) | 380.2 | 336.2 | 0.1 | 30 | 20 |

| 380.2 | 261.1 | 0.1 | 30 | 35 |

Data Analysis and Quantification

The concentration of Gatifloxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The linearity of the method should be assessed using a weighted (1/x or 1/x²) linear regression.

Workflow Diagram

Caption: Experimental workflow for Gatifloxacin quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical method, emphasizing the principle of using an internal standard for accurate quantification.

Caption: Principle of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Gatifloxacin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in the study of Gatifloxacin.

Application of Gatifloxacin-d4 in Bioanalytical Assays: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Gatifloxacin-d4 as an internal standard in the bioanalytical quantification of gatifloxacin in biological matrices. The protocols and data presented are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.